

# Application Notes and Protocols: Recombinant Microcin C7 Expression and Purification

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Microcin C7**

Cat. No.: **B1577374**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Microcin C7** (MccC7) is a potent antimicrobial peptide produced by *Escherichia coli*, belonging to the class of ribosomally synthesized and post-translationally modified peptides (RiPPs). It exhibits a "Trojan horse" mechanism of action, where the heptapeptide moiety facilitates its transport into susceptible bacterial cells.<sup>[1]</sup> Once inside, it is processed to release a toxic, non-hydrolyzable aspartyl-adenylate analog that inhibits aspartyl-tRNA synthetase, thereby halting protein synthesis.<sup>[2][3][4]</sup> This unique mechanism of action makes MccC7 a promising candidate for the development of novel antibiotics, particularly against pathogenic Gram-negative bacteria such as *E. coli*, *Klebsiella*, *Salmonella*, and *Shigella*.<sup>[2]</sup> The recombinant production of MccC7 in *E. coli* provides a scalable and cost-effective method for obtaining this peptide for research and preclinical development.

These application notes provide a detailed protocol for the expression and purification of recombinant **Microcin C7**.

## Data Presentation

### Table 1: Summary of Recombinant Microcin C7 Production Parameters

| Parameter            | Value                                                 | Reference |
|----------------------|-------------------------------------------------------|-----------|
| Expression Host      | Escherichia coli MC4100                               | [2]       |
| Cloning Host         | Escherichia coli Top10                                | [2]       |
| Expression Plasmid   | pWP40 (containing mcc gene cluster)                   | [2]       |
| Fermentation Medium  | 2% Yeast Powder, 0.6% KH <sub>2</sub> PO <sub>4</sub> | [2]       |
| Antibiotic Selection | 100 µg/mL Ampicillin                                  | [2]       |
| Culture Conditions   | 37°C, 220 rpm, 22 hours                               | [2]       |
| Purification Method  | Reversed-Phase HPLC                                   | [1]       |
| Purity               | >80%                                                  | [2]       |
| Estimated Yield      | ~1-12 mg/L                                            | [5][6]    |
| Bioactivity (MIC)    | Wild-type: 1.56 µg/mL                                 | [2]       |

## Experimental Protocols

### Cloning of the Microcin C7 Gene Cluster

The biosynthesis of MccC7 requires the entire mccABCDEF gene cluster. This protocol outlines the cloning of this cluster into a suitable expression vector.

#### 1.1. Materials:

- E. coli strain carrying the native MccC7 plasmid (e.g., pMccC7)
- High-fidelity DNA polymerase
- PCR primers flanking the mccABCDEF gene cluster
- Expression vector (e.g., a medium-copy number plasmid)
- Restriction enzymes and T4 DNA ligase

- *E. coli* Top10 competent cells
- LB agar plates with appropriate antibiotic selection

### 1.2. Protocol:

- Design PCR primers to amplify the entire ~6.2 kb *mcc*ABCDEF gene cluster. Incorporate restriction sites into the primers that are compatible with the chosen expression vector.
- Perform PCR using a high-fidelity DNA polymerase to amplify the *mcc* gene cluster from the native *MccC7* plasmid.
- Purify the PCR product and the expression vector using a suitable kit.
- Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
- Ligate the digested *mcc* gene cluster into the linearized expression vector using T4 DNA ligase.
- Transform the ligation mixture into competent *E. coli* Top10 cells.
- Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
- Screen colonies for the correct insert by colony PCR and restriction digestion of purified plasmid DNA.
- Confirm the sequence of the cloned *mcc* gene cluster by DNA sequencing.

## Recombinant Expression of Microcin C7

### 2.1. Materials:

- Confirmed recombinant plasmid containing the *mcc* gene cluster (e.g., pWP40)
- *E. coli* MC4100 competent cells
- Fermentation medium: 2% (w/v) yeast powder, 0.6% (w/v) KH<sub>2</sub>PO<sub>4</sub>

- Ampicillin (100 mg/mL stock)
- 500 mL baffled flasks

## 2.2. Protocol:

- Transform the recombinant plasmid into *E. coli* MC4100 competent cells and plate on LB agar with 100 µg/mL ampicillin.
- Inoculate a single colony into 5 mL of fermentation medium containing 100 µg/mL ampicillin.
- Incubate the starter culture overnight at 37°C with shaking at 220 rpm.
- Inoculate 400 mL of fermentation medium (in a 2 L baffled flask) with the overnight culture to an initial OD<sub>600</sub> of ~0.05.
- Incubate the production culture at 37°C with vigorous shaking (220 rpm) for 22-24 hours.
- Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.
- The supernatant, which contains the secreted MccC7, should be collected for purification.

## Purification of Recombinant Microcin C7

### 3.1. Materials:

- Cell-free culture supernatant
- 0.22 µm sterile filter
- Reversed-Phase HPLC system
- C18 HPLC column
- Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
- Solvent B: 0.1% (v/v) TFA in acetonitrile
- Lyophilizer

### 3.2. Protocol:

- Clarify the culture supernatant by centrifugation at 10,000 x g for 30 minutes at 4°C to remove any remaining cells and debris.
- Sterile-filter the clarified supernatant through a 0.22 µm filter.
- Equilibrate the C18 HPLC column with 95% Solvent A and 5% Solvent B.
- Load the filtered supernatant onto the column.
- Elute the bound MccC7 using a linear gradient of Solvent B (e.g., 5% to 50% over 40 minutes) at a flow rate of 1 mL/min.
- Monitor the elution profile at 220 nm and 280 nm. MccC7 typically elutes at a specific acetonitrile concentration.
- Collect the fractions corresponding to the MccC7 peak.
- Confirm the presence and purity of MccC7 in the collected fractions by SDS-PAGE and mass spectrometry.
- Pool the pure fractions and lyophilize to obtain purified MccC7 powder.

## Bioactivity Assay: Minimum Inhibitory Concentration (MIC)

### 4.1. Materials:

- Lyophilized MccC7
- Indicator strain: *E. coli* Yej+rimL- (hypersensitive to MccC7)
- Luria-Bertani (LB) broth
- Sterile 96-well microplates
- Microplate reader

#### 4.2. Protocol:

- Prepare a stock solution of the purified MccC7 in sterile water.
- Perform a two-fold serial dilution of the MccC7 stock solution in LB broth in a 96-well plate. The concentration range should typically span from 100 µg/mL to less than 1 µg/mL.
- Grow the indicator strain overnight in LB broth.
- Dilute the overnight culture to a final concentration of  $1 \times 10^5$  CFU/mL in fresh LB broth.
- Inoculate each well of the 96-well plate (containing the MccC7 dilutions) with the diluted indicator strain. Include a positive control (bacteria with no MccC7) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of MccC7 that inhibits visible growth of the indicator strain.[\[2\]](#)

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for recombinant **Microcin C7** production.

[Click to download full resolution via product page](#)

Caption: Mechanism of action for **Microcin C7**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Novel Property of Heptapeptide of Microcin C7 in Affecting the Cell Growth of *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering and Purification of Microcin C7 Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microcin C7 as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant Production of Snakin-2 (an Antimicrobial Peptide from Tomato) in *E. coli* and Analysis of Its Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression in *Escherichia coli* of novel recombinant hybrid antimicrobial peptide AL32-P113 with enhanced antimicrobial activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Recombinant Microcin C7 Expression and Purification]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1577374#protocol-for-recombinant-microcin-c7-expression-and-purification>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)